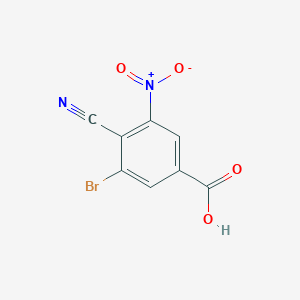
(5-苯基异恶唑-3-基)乙腈
描述
“(5-Phenylisoxazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 35221-98-8 . It has a molecular weight of 184.2 and is typically in solid form . The compound contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 triple bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .
Molecular Structure Analysis
The molecular structure of “(5-Phenylisoxazol-3-yl)acetonitrile” is represented by the Inchi Code: 1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(5-Phenylisoxazol-3-yl)acetonitrile” is a solid compound . It has a molecular weight of 184.2 .科学研究应用
药物发现
(5-苯基异恶唑-3-基)乙腈是一种用途广泛的化合物,在药物发现中有着广泛的应用. 异恶唑,一种在该化合物中发现的五元杂环结构,在许多市售药物中常见 . 这使得它成为药物发现领域中一种宝贵的工具 .
材料合成
该化合物表现出非凡的性质,使其在各种材料的合成中具有用处. 其独特的化学结构可以促进具有增强的性能的新材料的开发。
催化研究
(5-苯基异恶唑-3-基)乙腈也可用于催化研究. 其独特的化学性质可以帮助理解各种催化反应的机理,以及开发更有效的催化剂。
异恶唑的合成路线
该化合物可用于开发无金属合成异恶唑的合成路线 . 这尤其重要,因为大多数合成方法采用Cu(I)或Ru(II)作为(3+2)环加成反应的催化剂 . 开发替代的无金属合成路线可以解决与金属催化反应相关的缺点 .
抗癌药物设计
该化合物可用于抗癌药物的设计 . 其独特的化学结构可以用来开发能够更有效地靶向癌细胞的药物。
纳米催化
(5-苯基异恶唑-3-基)乙腈也可在纳米催化领域找到应用 . 其独特的性质可以促进更有效的纳米催化剂的开发。
安全和危害
The safety data sheet for “(5-Phenylisoxazol-3-yl)acetonitrile” indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .
未来方向
The future directions for “(5-Phenylisoxazol-3-yl)acetonitrile” and similar compounds could involve the development of new eco-friendly synthetic strategies . Given the drawbacks of metal-catalyzed reactions, there is a need for alternate metal-free synthetic routes . This could potentially lead to more efficient and sustainable methods for synthesizing isoxazole compounds .
属性
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICUKMIASXFMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652794 | |
| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35221-98-8 | |
| Record name | (5-Phenyl-1,2-oxazol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















